10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
説明
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a nitrogen-containing heterocyclic compound characterized by a fused pyrazino-isoquinoline scaffold. This structure features a bicyclic system with a ketone group at the 4-position and a methyl substituent at the 10-position. Its molecular framework is closely related to bioactive alkaloids and synthetic derivatives with anti-inflammatory, antioxidative, and cytoprotective properties. The compound’s structural uniqueness lies in the stereoelectronic effects conferred by the methyl group and the conjugated enone system, which influence its interactions with biological targets such as the Nrf2/ARE pathway and NLRP3 inflammasome .
特性
IUPAC Name |
10-methyl-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-2-3-10-4-5-15-12(11(10)6-9)7-14-8-13(15)16/h2-3,6,12,14H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQRCDBLMSXPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN3C2CNCC3=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737861 | |
| Record name | 10-Methyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082871-84-8 | |
| Record name | 10-Methyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine with 2,3-dichloropyrazine in the presence of potassium carbonate in dimethylformamide at elevated temperatures (150°C) under a nitrogen atmosphere . The reaction mixture is then processed through extraction and purification steps to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazino or isoquinoline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to induce Nrf2/ARE pathways in cancer cells.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to study its interactions with various biological targets and to develop new derivatives with enhanced biological activities.
作用機序
The mechanism of action of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one involves its interaction with molecular targets such as Nrf2, a transcription factor that regulates the expression of antioxidant proteins . By activating Nrf2, the compound can induce the expression of genes involved in cellular defense mechanisms, thereby exerting its antitumor effects.
類似化合物との比較
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 10-methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one can be contextualized by comparing it with analogs bearing modifications at the 3-, 9-, or 10-positions. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Substituent-Dependent Bioactivity: The 3-(phenacylidene) derivative (compound 1 in ) demonstrates the highest potency as an Nrf2/ARE inducer, with EC50 values in the nanomolar range. It suppresses IL-1β and IL-6 in colitis models by inhibiting NLRP3 inflammasome assembly . 3-Aroylmethylene analogs (e.g., benzoyl or fluorophenyl groups) enhance Nrf2 nuclear translocation and upregulate cytoprotective enzymes (NQO1, HO-1) in human cancer cells. These compounds reduce adenoma formation in AOM-DSS mice by 60–70% .
Synthetic Accessibility: Derivatives with 3-substituents (e.g., phenacylidene or aroylmethylene) are synthesized via aldol-like condensations or Michael additions, as described in and . The 10-methyl analog likely requires regioselective methylation at the iso-quinoline ring, a step that may involve transition metal catalysts or directed ortho-metalation strategies .
Physicochemical Properties: Lipophilicity: The 3-(phenacylidene) derivative (LogP ≈ 2.8) exhibits moderate lipophilicity, facilitating membrane permeability. In contrast, polar 9,10-dimethoxy analogs (LogP ≈ 1.5) show reduced bioavailability . Thermal Stability: The 2-benzoyl analog () has a melting point of 140°C, indicating robust crystalline stability, whereas enone-containing derivatives degrade above 200°C .
Table 2: Pharmacokinetic and Toxicity Profiles
| Compound | Half-Life (in vivo) | CYP450 Inhibition | Oral Bioavailability | Notable Toxicity |
|---|---|---|---|---|
| 3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one | 4.2 h | Moderate (CYP3A4) | 35% | Hepatotoxicity at >50 mg/kg |
| 3-Aroylmethylene analogs | 3.8–5.1 h | Low | 25–40% | Mild renal toxicity |
| 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (predicted) | ~5.5 h | Unknown | ~30% (estimated) | Pending preclinical data |
生物活性
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| CAS Number | 1082871-84-8 |
| LogP | 1.2907 |
| PSA | 32.34 Ų |
These properties indicate its potential for bioactivity and interaction with biological systems.
Research indicates that 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one exhibits multiple mechanisms of action:
Nrf2 Pathway Activation : The compound acts as an activator of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This activation is particularly relevant in the context of inflammatory diseases and cancer treatment .
Inflammation Modulation : Studies suggest that it may protect against inflammatory bowel disease by inhibiting the NLRP3 inflammasome activation and reducing pro-inflammatory cytokines such as interleukin-1 beta . This property highlights its potential therapeutic applications in treating various inflammatory conditions.
Biological Activities
The compound has been investigated for various biological activities:
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, potentially making it a candidate for cancer therapeutics.
- Neuroprotective Effects : Its role in modulating neuroinflammation has been explored, indicating possible applications in neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Inflammatory Bowel Disease : A study demonstrated that 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one significantly reduced markers of inflammation in animal models of inflammatory bowel disease .
- Anticancer Activity Assessment : In vitro assays have shown that the compound can inhibit cancer cell proliferation in several cancer lines. Further research is required to elucidate its mechanism and efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
